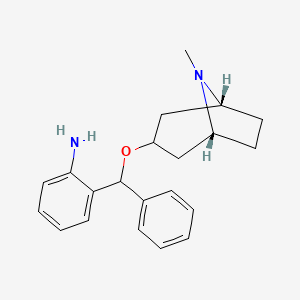
3-(2'-Aminobenzhydryloxy)tropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2'-Aminobenzhydryloxy)tropane, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic Synthesis: What are common synthetic strategies for preparing 3-(2'-Aminobenzhydryloxy)tropane derivatives?
Tropane derivatives are typically synthesized via condensation reactions between tropane precursors and substituted aromatic aldehydes or amines. For example, benztropine analogs are synthesized by reacting tropine with diphenyldiazomethane to form the benzhydryl ether linkage . Modifications to the aminobenzhydryloxy group can be achieved by varying the substituents on the benzaldehyde precursor, followed by refluxing in ethanol with glacial acetic acid as a catalyst. Reaction progress is monitored via TLC, and purification involves solvent evaporation and filtration .
Q. Advanced Synthesis: How do stereochemical configurations influence the synthesis and activity of tropane analogs?
The stereochemistry of the tropane ring (e.g., 2β,3β vs. 2α,3α configurations) critically affects binding affinity to transporters. For example, cis-3β-(4'-chlorophenyl)-2β-(3'-methoxyphenyl-1,2,4-oxadiazol-5'-yl)tropane exhibits high dopamine transporter (DAT) selectivity (IC₅₀ = 1.81 nM), whereas trans-isomers show reduced potency. Stereochemical control during synthesis—such as using chiral auxiliaries or enantioselective catalysis—is essential for optimizing activity .
Q. Basic Application: What methodologies are effective for purifying muscarinic receptors using this compound?
This compound (ABT) is immobilized on agarose gel for affinity chromatography. Rat brain membranes are solubilized, and the receptor is purified via ABT-agarose, which selectively binds M3 muscarinic acetylcholine receptors (M3R). Key steps include:
- Solubilization : 100 g of rat brain tissue yields ~3.12 nmol of receptor.
- Affinity chromatography : Protein recovery is 49%, with 32% retention of [³H]-NMS binding activity.
- Quantification : Bradford assay for protein (1.8 mg/mL) and saturation binding assays for receptor activity (2.1 pmol/mL) .
Q. Advanced Application: How can substituent modifications optimize tropane derivatives for dopamine transporter selectivity?
Introducing heterocyclic substituents (e.g., isoxazole or oxadiazole rings) at the 2β position enhances DAT selectivity. For instance:
- Isoxazole variant : 3β-(4'-chlorophenyl)-2β-(3'-phenylisoxazol-5'-yl)tropane shows high DAT affinity (IC₅₀ = 1.62 nM) and low cross-reactivity with norepinephrine (NE/DA ratio = 461) and serotonin transporters (5-HT/DA ratio = 186).
- Oxadiazole bioisosteres : These mimic ester groups, improving metabolic stability while retaining binding potency .
Q. Analytical Methods: What advanced techniques quantify tropane derivatives in complex matrices?
- Online SPE-MS : Solid-phase extraction coupled with mass spectrometry detects tropane alkaloids at low concentrations (e.g., in infant food matrices) without chromatographic separation, improving throughput .
- Capillary Zone Electrophoresis (CZE) : Resolves tropane alkaloids like atropine and scopolamine in plant extracts using uncoated silica capillaries and optimized buffer conditions (e.g., pH 2.5 phosphate buffer) .
Q. Data Contradiction Analysis: How to resolve discrepancies in binding affinity data among structurally similar tropane analogs?
Contradictions may arise from stereochemical mismatches, assay conditions (e.g., radioligand choice), or off-target interactions. For example:
- Inactive analog : 3β-(4'-phenyl)tropane ketone (compound 33) shows no DAT binding despite structural similarity to active analogs, likely due to steric hindrance from the ketone group .
- Validation : Cross-validate using multiple assays (e.g., [³H]-WIN 35,428 binding vs. functional uptake inhibition) and computational docking to identify steric or electronic mismatches .
Q. Receptor Binding Studies: What experimental designs are robust for evaluating tropane analogs’ selectivity across monoamine transporters?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-cocaine for DAT, [³H]-nisoxetine for NET) on transfected HEK-293 cells.
- IC₅₀ determination : Compare inhibition curves (e.g., 3β-(4'-chlorophenyl)-2β-oxadiazole tropane has DAT IC₅₀ = 1.81 nM vs. NET IC₅₀ = 836 nM) .
- Structural analysis : X-ray crystallography of DAT-tropane complexes identifies key interactions (e.g., hydrogen bonding with Asp79) .
Q. Historical vs. Modern Synthesis: How have synthetic routes for tropane derivatives evolved?
- Classical (1917) : Robinson’s one-pot synthesis of tropane-3-one from cycloheptatriene and amines.
- Modern : Use of propargyl bromide for alkynylation (e.g., (prop-2-yn-1-yloxy)naphthalene synthesis via K₂CO₃-mediated coupling in DMF) .
- Innovations : Transition-metal catalysis (e.g., Pd-mediated cross-coupling) introduces aryl/heteroaryl groups at the 3β position for enhanced DAT affinity .
属性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-[[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy-phenylmethyl]aniline |
InChI |
InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3/t16-,17-,21?/m1/s1 |
InChI 键 |
KZFDKINRISJFCO-LJMNQJIDSA-N |
手性 SMILES |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N |
规范 SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N |
同义词 |
3-(2'-aminobenzhydryloxy)tropane ABHT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















